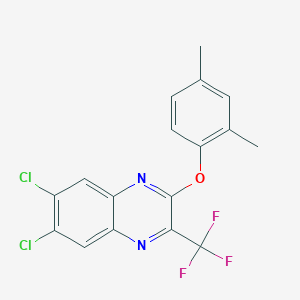

6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, also known as DFQ, is an organochlorine compound that has been studied for its potential applications in various scientific and medical research fields. It is a synthetic compound with a unique structure, which makes it highly stable and resistant to degradation. DFQ has been found to be an effective inhibitor of certain enzymes, and has been used in a variety of research studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinoxalines, including derivatives like 6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, have been investigated for their potential medicinal properties. For instance, quinoxaline derivatives have been studied for their antimalarial activity, although certain derivatives showed no significant antimalarial effects but exhibited toxicity at high doses (G. Fisher et al., 1975). Furthermore, some quinoxaline 1,4-di-N-oxides have been identified as efficient and selective cytotoxins for hypoxic cells, a common feature of solid tumors, suggesting their potential in cancer chemotherapy (A. Monge et al., 1995).

Organic Chemistry and Synthesis

Research in organic chemistry has explored the synthesis and transformation of quinoxaline derivatives. Studies include the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxalines via 1,3-dipolar cycloaddition reactions (H. Kim et al., 1990), showcasing the versatility of quinoxaline derivatives in constructing complex heterocyclic systems. Additionally, the formation of novel quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation highlights the reactivity and potential applications of these compounds in synthesizing new heterocyclic structures (Y. Kurasawa et al., 1989).

Materials Science and Catalysis

Quinoxaline derivatives have also found applications in materials science, particularly in the development of chiral ligands for catalysis. For example, poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains at specific positions on the quinoxaline ring can induce right- or left-handed helical structures, demonstrating solvent-dependent inversion of helical sense. These properties make them promising candidates for use as highly enantioselective chiral ligands in catalytic reactions, such as palladium-catalyzed hydrosilylation of styrene (Takeshi Yamamoto et al., 2013).

Eigenschaften

IUPAC Name |

6,7-dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N2O/c1-8-3-4-14(9(2)5-8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTDNPMCTUIPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)

![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814497.png)